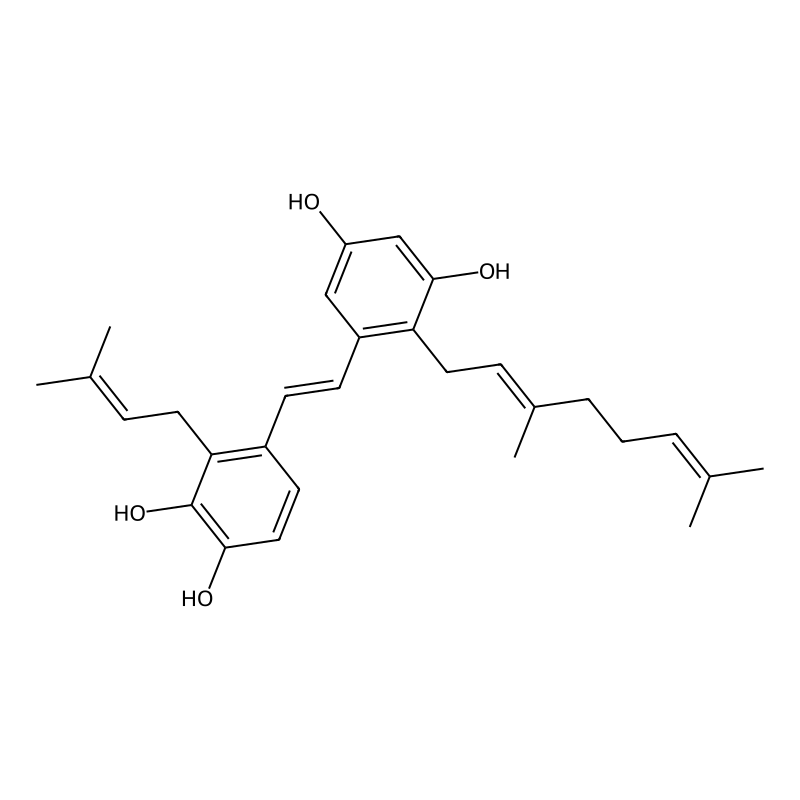

Pawhuskin A

Content Navigation

Research on KOP antagonist SAR requires a non-nitrogenous baseline without agonist activity. Pawhuskin A solves this:

- Validated silent antagonist Ke 203 nM at KOP, no intrinsic activity up to 10 µM

- 14-39 fold binding affinity advantage over Pawhuskin B/C, eliminating assay noise

- Compatible with HWE synthetic workflows for prenyl migration SAR mapping

Procure high-purity material for reproducible KOP antagonist screening and analgesic development.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pawhuskin A is a naturally occurring, doubly prenylated stilbene that serves as a critical non-nitrogenous scaffold for opioid receptor research[1]. Unlike traditional nitrogen-containing alkaloids, this compound functions as a competitive silent antagonist with preferential affinity for the κ-opioid receptor (KOP) [1]. For industrial and academic buyers, procuring high-purity Pawhuskin A provides an essential baseline material for structure-activity relationship (SAR) studies targeting stimulant abuse and non-addictive analgesia, offering a modular framework that is highly compatible with Horner-Wadsworth-Emmons (HWE) synthetic workflows [2].

Research Fit

Substituting Pawhuskin A with crude Dalea purpurea extracts or closely related in-class analogs like Pawhuskin B or C severely compromises assay reproducibility and target engagement, as the analogs exhibit a 14- to 39-fold drop in opioid receptor binding affinity [1]. Furthermore, utilizing other non-nitrogenous benchmarks such as Salvinorin A is functionally incompatible for antagonist screening, because Salvinorin A acts as a potent KOP full agonist rather than a silent antagonist [2]. Procurement of the exact Pawhuskin A structure is therefore mandatory for workflows requiring a validated, non-nitrogenous KOP-preferential antagonist baseline without confounding intrinsic agonist activity [2].

Substitution Risk

Enhanced Opioid Receptor Displacement vs. Analogs

In competitive binding assays, Pawhuskin A demonstrates a Ki of 0.29 ± 0.11 µM for opioid receptor displacement, significantly outperforming its structural analogs Pawhuskin B and C, which yield weak displacement values between 4.2 and 11.4 µM[1].

| Evidence Dimension | Opioid receptor displacement (Ki) |

| Target Compound Data | Ki = 0.29 ± 0.11 µM |

| Comparator Or Baseline | Pawhuskin B and C (Ki = 4.2 to 11.4 µM) |

| Quantified Difference | 14- to 39-fold higher binding affinity |

| Conditions | In vitro displacement of 3H-naloxone from rat striatal tissue preparations |

Ensures robust and measurable target engagement, making it the only viable Pawhuskin-class compound for primary antagonist screening.

Zero Intrinsic Agonist Activity

Functional [35S]GTPγS assays confirm that Pawhuskin A exhibits 0% intrinsic agonist activity at concentrations up to 10 µM, acting strictly as a competitive silent antagonist, in stark contrast to the benchmark non-nitrogenous ligand Salvinorin A, which is a potent full agonist at the KOP [1].

| Evidence Dimension | Intrinsic agonist activity at KOP |

| Target Compound Data | 0% intrinsic agonist activity (silent antagonist up to 10 µM) |

| Comparator Or Baseline | Salvinorin A (potent full agonist) |

| Quantified Difference | Complete functional inversion (pure antagonism vs. full agonism) |

| Conditions | [35S]GTPγS functional assays in human KOP-transfected cell lines |

Prevents confounding receptor activation in pharmacological models where strict blockade of the κ-opioid receptor is required.

Preferential KOP Selectivity Over MOP and DOP

Pawhuskin A provides a quantified selectivity baseline, demonstrating an antagonist dissociation constant (Ke) of 203 nM at the KOP, compared to weaker affinities of 570 nM at the MOP and 2900 nM at the DOP [1].

| Evidence Dimension | Antagonist dissociation constant (Ke) |

| Target Compound Data | Ke = 203 nM (KOP) |

| Comparator Or Baseline | Ke = 570 nM (MOP) and 2900 nM (DOP) |

| Quantified Difference | 2.8-fold selectivity over MOP and 14.2-fold selectivity over DOP |

| Conditions | Surmountable competitive antagonism assays across human opioid receptor subtypes |

Provides a quantified selectivity baseline essential for medicinal chemists aiming to engineer highly selective KOP or DOP modulators from the stilbene scaffold.

Modular HWE Synthesis Compatibility

The Pawhuskin A scaffold is highly compatible with modular synthesis, allowing Horner-Wadsworth-Emmons (HWE) condensation of geranylated phosphonates and prenylated benzaldehydes to yield the central E-stilbene at ~75% efficiency, avoiding the severe steric penalties and low yields associated with traditional cross-coupling of heavily alkylated aromatics[1].

| Evidence Dimension | E-olefin formation yield and stereocontrol |

| Target Compound Data | ~75% yield of the central E-stilbene via HWE condensation |

| Comparator Or Baseline | Traditional sterically hindered cross-couplings (low yield/poor stereocontrol) |

| Quantified Difference | High-yielding, stereoselective E-isomer formation without steric penalties |

| Conditions | Condensation of phosphonate with ortho-prenylated aldehyde |

Guarantees that buyers utilizing Pawhuskin A precursors can efficiently scale up or generate diverse regioisomeric libraries with high synthetic predictability.

Lipophilicity-Driven Assay Formulation

Unlike traditional nitrogenous opioid antagonists (e.g., naloxone, AlogP ~1.5) which readily form water-soluble salts, Pawhuskin A possesses an AlogP of 7.42 and lacks a basic amine, necessitating specialized formulation in organic solvents or surfactant-based vehicles for in vitro screening [1].

| Evidence Dimension | Calculated AlogP and salt-forming capacity |

| Target Compound Data | AlogP = 7.42 (neutral lipophilic scaffold) |

| Comparator Or Baseline | Naloxone (AlogP ~1.5, forms water-soluble hydrochloride salts) |

| Quantified Difference | >5-log increase in lipophilicity and absence of basic nitrogen |

| Conditions | Cheminformatic property calculation |

Dictates the necessity for specialized organic solvent or surfactant-based vehicles during in vitro screening, distinguishing its handling requirements from traditional opioids.

Non-Nitrogenous Opioid SAR Baseline Antagonist

Because Pawhuskin A provides a validated Ke of 203 nM at the KOP without intrinsic agonist activity, it is the premier baseline compound for medicinal chemistry programs seeking to develop non-addictive analgesics or stimulant abuse therapeutics free from the structural liabilities of nitrogenous opioids[1].

Regioselective Stilbene Library Precursor

The compound's compatibility with Horner-Wadsworth-Emmons condensation allows researchers to use its core synthetic intermediates to systematically map the effects of A-ring and B-ring prenyl group migrations, facilitating the discovery of subtype-selective analogs [2].

GTPγS Functional Assay Control Ligand

Due to its status as a competitive silent antagonist up to 10 µM, Pawhuskin A serves as an ideal negative control for receptor activation in in vitro pharmacological assays, reliably shifting the concentration-response curves of KOP agonists like Salvinorin A without contributing background noise [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types